

Regaloside D: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Regaloside D*

Cat. No.: *B12413871*

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An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Promising Phenylpropanoid Glycoside

Abstract

Regaloside D, a phenylpropanoid glycoside isolated from the bulbs of *Lilium longiflorum* and *Lilium brownii*, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Regaloside D**, including its chemical identity, physicochemical properties, and known biological activities, with a particular focus on its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented to facilitate further research and development.

Chemical and Physical Properties

Regaloside D is chemically identified with the CAS Number 120601-66-3.[1] Its molecular formula is C₁₈H₂₄O₁₀, corresponding to a molecular weight of approximately 400.38 g/mol.[1] [2] This compound belongs to the class of phenylpropanoids, characterized by a C₆-C₃ carbon skeleton. **Regaloside D** is typically sourced from the rhizomes of *Lilium brownii* var. *viridulum* Baker.[3]

Table 1: Chemical and Physical Properties of **Regaloside D**

Property	Value	Source
CAS Number	120601-66-3	[1]
Molecular Formula	C18H24O10	[1][2]
Molecular Weight	400.38 g/mol	[1][2]
IUPAC Name	[(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate	
Appearance	Powder	[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	[3]
Storage	Store at -20°C.	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of **Regaloside D**. The following are characteristic spectral data:

- ¹H-NMR and ¹³C-NMR Spectroscopy: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. Specific chemical shifts and coupling constants are essential for confirming the structure of the glycosidic linkages and the phenylpropanoid moiety. Note: Specific peak assignments are pending experimental data acquisition.
- Infrared (IR) Spectroscopy: The IR spectrum of **Regaloside D** is expected to show characteristic absorption bands corresponding to its functional groups. Key absorptions would include:
 - A broad band in the region of 3550-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups.

- Absorptions around $3100\text{-}3010\text{ cm}^{-1}$ and $1680\text{-}1620\text{ cm}^{-1}$ corresponding to the C-H and C=C stretching of the aromatic ring and the alkene group, respectively.
- A strong absorption in the range of $1750\text{-}1680\text{ cm}^{-1}$ indicative of the C=O stretching of the ester group.
- C-O stretching vibrations would appear in the fingerprint region between $1300\text{-}1000\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of **Regaloside D**. The molecular ion peak $[M+H]^+$ or $[M+Na]^+$ would be observed, confirming the molecular weight. Fragmentation patterns can help in elucidating the structure by showing the loss of the sugar moiety and fragmentation of the aglycone part. Note: Specific m/z values are pending experimental data acquisition.

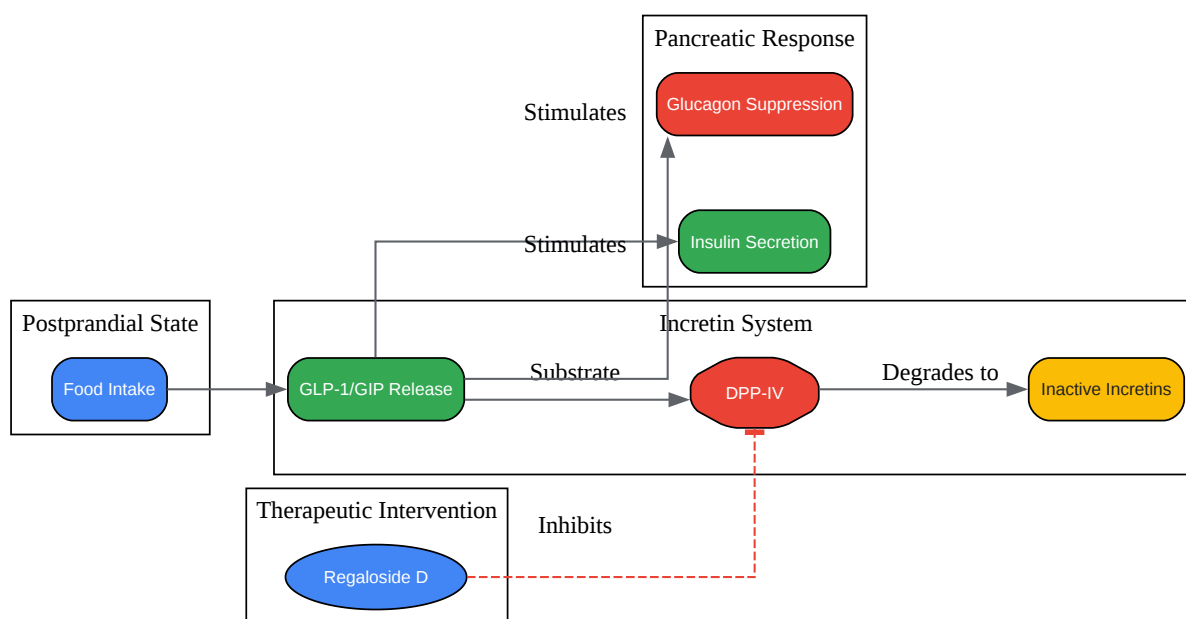
Biological Activity and Signaling Pathways

The primary reported biological activity of **Regaloside D** is its inhibitory effect on Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.

DPP-IV Inhibition

Regaloside D has been identified as a potential inhibitor of DPP-IV.^{[1][2]} The inhibition of this enzyme by **Regaloside D** would lead to an increase in the circulating levels of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. The precise IC₅₀ value for **Regaloside D**'s inhibition of DPP-IV is a critical parameter for evaluating its potency. While the exact value for **Regaloside D** is not yet publicly available, related compounds have shown IC₅₀ values in the micromolar range.

The general signaling pathway for DPP-IV inhibition is depicted below:



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DPP-IV Inhibition Pathway by **Regaloside D**

Anti-Inflammatory Potential

While direct studies on the anti-inflammatory activity of **Regaloside D** are limited, related phenylpropanoid glycosides have demonstrated such properties. For instance, Regaloside B has been shown to inhibit the expression of iNOS and COX-2, key mediators of inflammation. This suggests that **Regaloside D** may also possess anti-inflammatory effects, potentially through the modulation of signaling pathways such as NF- κ B and MAPK. Further investigation is warranted to elucidate these potential activities.

Experimental Protocols

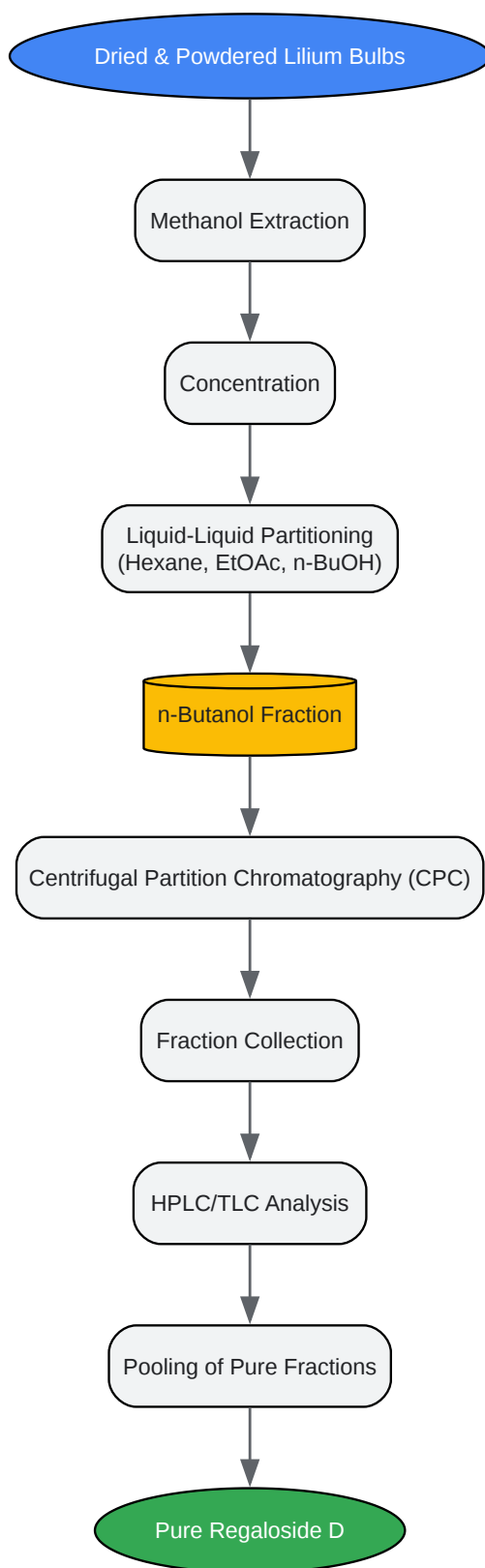
Extraction and Purification of Regaloside D

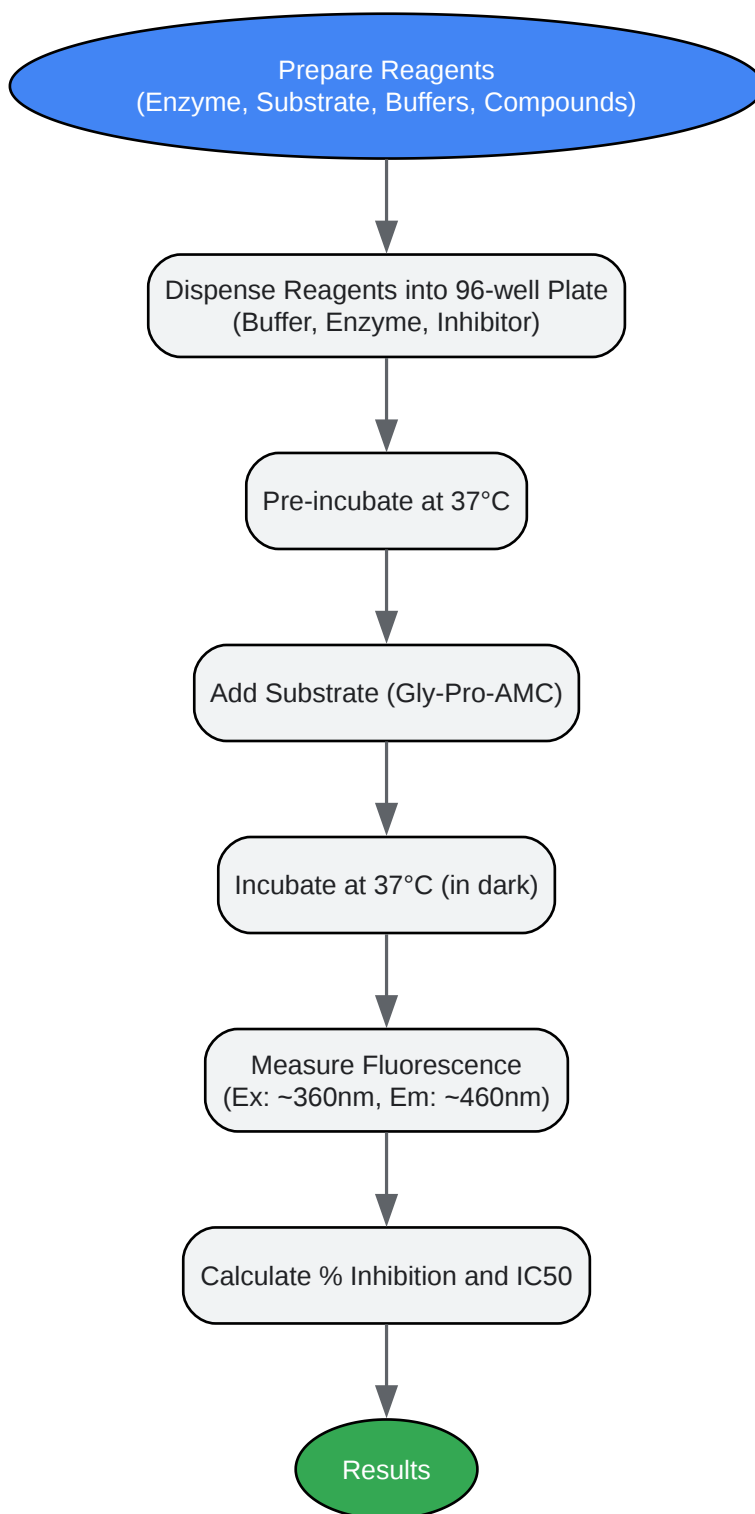
A key method for the purification of **Regaloside D** from the scaly bulbs of *Lilium longiflorum* is Centrifugal Partition Chromatography (CPC).[2] This technique offers a significant advantage over traditional solid-phase chromatography by eliminating irreversible adsorption of the sample.

Protocol for Extraction and CPC Purification:

- Extraction:
 - Air-dry and powder the scaly bulbs of *Lilium longiflorum*.
 - Extract the powdered material with methanol at room temperature.
 - Concentrate the methanol extract under reduced pressure to obtain a crude extract.
 - Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
 - The n-butanol fraction, which is enriched with phenylpropanoid glycosides, is then subjected to further purification.
- Centrifugal Partition Chromatography (CPC):
 - Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. A common system for separating polar compounds like **Regaloside D** is a mixture of ethyl acetate, n-butanol, and water in appropriate ratios. The optimal ratio should be determined by evaluating the partition coefficient (K) of the target compound.
 - CPC Operation:
 - The CPC apparatus is first filled with the stationary phase (typically the aqueous lower phase).
 - The mobile phase (the organic upper phase) is then pumped through the system at a specific flow rate while the rotor is spinning at a set speed.
 - Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the stationary and mobile phases, is injected.

- The effluent is monitored by UV detection, and fractions are collected.
- Fraction Analysis: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing pure **Regaloside D**.
- Final Purification: Fractions containing **Regaloside D** are pooled and concentrated to yield the purified compound.





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